Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
Description
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butyl carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBJOVQAOQTBY-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane structure is often synthesized through Diels-Alder reactions, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the oxo group: The oxo group at the 8-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the bicyclic ketone with tert-butyl isocyanate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation at the oxo group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
The compound has shown promise in interacting with biological targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This reactivity is essential for developing therapeutic agents targeting specific diseases.
Drug Development
Research indicates that derivatives of this compound could serve as leads in drug discovery due to their biological interactions. For instance, the ability to modify the compound's structure can lead to variations that may enhance its efficacy or reduce side effects when targeting specific biological pathways.
Building Block in Synthesis
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate acts as a valuable building block in synthetic organic chemistry. Its unique structural features allow it to participate in various reactions, including:
- Nucleophilic substitutions : The carbamate group can be replaced by various nucleophiles, leading to new compounds with desired properties.
- Cycloaddition reactions : The bicyclic structure can engage in cycloadditions, expanding the library of available chemical entities for further functionalization.
Polymer Chemistry
The compound's stability and reactivity make it suitable for applications in polymer chemistry, where it can be used to synthesize novel polymers with specific mechanical and thermal properties.
Coatings and Adhesives
Due to its chemical properties, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate | Similar bicyclic structure | Different oxo positioning |
| Rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate | Variation in stereochemistry | Altered biological interactions |
| Rac-tert-butyl N-[(1R,2S,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate | Another stereochemical variant | Potentially different reactivity |
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Interaction Studies
Research focusing on the binding affinity of this compound to various biological targets has employed techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify interactions effectively.
Synthesis Optimization
Studies have documented optimized synthetic routes for producing this compound efficiently while maintaining high yields and purity levels, showcasing its importance as a precursor in further chemical transformations.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme intermediates, thereby blocking the active site. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: Similar in structure but with a different substitution pattern.
Tert-butyl N-[(1R,2R,5S)-5-(methylcarbamoyl)-2-hydroxycyclohexyl]carbamate: Another analog with a different carbamate group.
Uniqueness
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is unique due to its bicyclic structure combined with the oxo and carbamate functional groups. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications.
Biological Activity
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure with a tert-butyl group and a carbamate functional group. The bicyclic nature contributes to its steric properties, which may influence its interaction with biological targets. The oxo group at the 8-position plays a crucial role in its reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. This mechanism is particularly relevant in the context of cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.
Inhibition of Cholinesterases
Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This selectivity is advantageous for therapeutic applications as it may mitigate side effects associated with non-selective inhibition.
Table 1: Inhibition Potency of this compound Compared to Rivastigmine
| Compound | Inhibition Rate Constant (M⁻¹ min⁻¹) | Selectivity Ratio (BChE/AChE) |
|---|---|---|
| Tert-butyl N-[(1R,2R,5S)-8-oxo...] | 0.00330 - 4.56 × 10⁶ | High |
| Rivastigmine | Lower than tested compounds | Moderate |
This table summarizes the findings from kinetic studies that demonstrate the compound's potent inhibitory effects on BChE compared to rivastigmine, an FDA-approved drug for Alzheimer's disease.
Case Studies
- Alzheimer's Disease Models : In vitro studies using human neuronal cell lines have shown that this compound effectively crosses the blood-brain barrier (BBB) and exhibits neuroprotective effects by reducing oxidative stress and inflammation markers.
- Cytotoxicity Assessments : Cytotoxicity tests conducted on various cell lines indicated that the compound has a favorable safety profile at therapeutic concentrations, suggesting its potential for further development as a CNS-active drug.
Research Findings
Research indicates that the compound's unique structural features contribute to its biological activity:
- Binding Affinity : Molecular docking studies reveal strong binding interactions between the compound and active sites of BChE, emphasizing the significance of steric hindrance provided by its bicyclic structure.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest good oral bioavailability and metabolic stability, making it a promising candidate for drug development.
Q & A
Q. Q: What are the key reaction conditions and purification methods for synthesizing Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate?
A: The compound is synthesized via nucleophilic substitution using tert-butyl carbamate precursors. Key parameters include:
- Solvent : N,N-dimethylformamide (DMF) at 100°C in a sealed tube to prevent solvent evaporation .
- Base : Potassium carbonate (K₂CO₃) in stoichiometric excess (3.31 mmol per 1.66 mmol substrate) to drive the reaction .
- Yield : 85% yield achieved under optimized conditions, with isolation via precipitation as a white solid .
| Parameter | Value/Detail | Reference |
|---|---|---|
| Temperature | 100°C (sealed tube) | |
| Reaction Time | Not specified (analogous to step 1) | |
| Purification | Precipitation from reaction mixture |
Advanced Structural Characterization
Q. Q: How is the stereochemistry of the bicyclo[3.2.1]octane core validated?
A: X-ray crystallography using programs like SHELXL (for refinement) and SIR97 (for structure solution) is critical. SHELXL employs least-squares–Fourier procedures to refine atomic positions, while SIR97 uses direct methods for phase determination . Key steps include:
- Data collection with high-resolution detectors.
- Validation of non-hydrogen atomic positions via Fourier maps.
- Cross-checking with NMR data (e.g., ¹H/¹³C chemical shifts) for consistency in stereochemistry .
Stability and Handling Precautions
Q. Q: What factors influence the compound’s stability, and how should it be stored?
A: The compound is sensitive to moisture and thermal decomposition. Key precautions:
- Storage : Under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carbamate group .
- Hazards : Associated with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Handling : Use fume hoods, chemical goggles, and nitrile gloves. Avoid contact with acids/bases to prevent degradation .
Mechanistic Studies (Advanced)
Q. Q: Are non-classical carbocations involved in solvolysis reactions of bicyclo[3.2.1]octane derivatives?
A: Density functional theory (DFT) and ab initio calculations reveal that solvolysis of bicyclo[3.2.1]octanyl tosylates forms non-classical carbocations stabilized by hyperconjugation. For example:
- The 2-bicyclo[3.2.1]octanyl cation adopts a bridged structure, contrasting classical carbocation intermediates .
- Computational modeling (e.g., Gaussian software) confirms lower energy barriers for non-classical pathways .
Pharmaceutical Applications
Q. Q: How is this compound used in synthesizing 5-HT4 receptor agonists?
A: It serves as a key intermediate for Velusetrag , a 5-HT4 agonist. Steps include:
- Functionalization of the bicyclo[3.2.1]octane core with sulfonamide or carboxamide groups .
- Coupling with quinoline derivatives via Buchwald-Hartwig amination or SNAr reactions .
| Application | Role | Reference |
|---|---|---|
| Velusetrag Intermediate | Azabicyclo[3.2.1]octane scaffold |
Analytical Method Development
Q. Q: What techniques are recommended for purity assessment and structural confirmation?
A:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
- HRMS : High-resolution mass spectrometry (e.g., ESI+) to confirm molecular weight (e.g., m/z 335.2 [(M+H)⁺]) .
- NMR : ¹H/¹³C assignments for stereochemical validation (e.g., bicyclic proton environments at δ 3.5–4.5 ppm) .
Computational Modeling
Q. Q: How can conformational analysis of the bicyclo[3.2.1]octane system be performed?
A:
- Software : Gaussian (DFT) or ORCA (ab initio) for energy minimization and transition-state analysis .
- Parameters : B3LYP/6-31G(d) basis set to model steric strain and electronic effects in the bicyclic framework .
Waste Management and Safety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
